![molecular formula C19H15BrN2OS B2786178 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 872197-75-6](/img/structure/B2786178.png)
7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione (BECPT) is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BECPT is a member of the chromenopyrimidine family, which has been extensively studied for its diverse biological activities.
作用機序
The mechanism of action of 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is not fully understood. However, studies have suggested that 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione may exert its biological activities by inhibiting various enzymes and signaling pathways. For example, 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has been reported to inhibit the activity of tyrosinase by binding to the copper ions present in the active site of the enzyme. 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has been reported to exhibit various biochemical and physiological effects. In vitro studies have suggested that 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione may induce apoptosis in cancer cells by activating the caspase-dependent pathway. 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has also been reported to inhibit the growth of various bacteria and viruses, including Staphylococcus aureus and herpes simplex virus. In vivo studies have suggested that 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione may exhibit potent anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various diseases, including cancer and cardiovascular diseases.
実験室実験の利点と制限
7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has several advantages for lab experiments. It is easy to synthesize and has been reported to exhibit potent biological activities. However, 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione also has several limitations. It is relatively unstable and can degrade rapidly in the presence of light and air. 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione also has low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione. One possible direction is to investigate the potential of 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione as a therapeutic agent for the treatment of various diseases, including cancer and cardiovascular diseases. Another possible direction is to explore the structure-activity relationship of 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione to identify more potent analogs. Additionally, the development of new synthetic methods for the preparation of 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione and its analogs may also be an area of future research.
合成法
The synthesis of 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione involves a multi-step process that has been reported in the literature. The initial step involves the condensation of 4-ethylphenylacetic acid with malonic acid in the presence of phosphorous oxychloride to form ethyl 4-ethylphenyl-2-oxobutanoate. The second step involves the reaction of ethyl 4-ethylphenyl-2-oxobutanoate with 4-hydroxycoumarin in the presence of sodium ethoxide to form 7-bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one. The final step involves the reaction of 7-bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one with thiourea in the presence of sodium hydroxide to form 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione.
科学的研究の応用
7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has been studied extensively for its potential applications in various fields of science. In medicinal chemistry, 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has been reported to exhibit antitumor, antiviral, and antibacterial activities. In biochemistry, 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has been reported to inhibit the activity of tyrosinase, an enzyme that plays a crucial role in melanin synthesis. In pharmacology, 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has been reported to exhibit potent antioxidant and anti-inflammatory activities.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione involves the condensation of 4-ethylphenylacetic acid with 2-hydroxy-3,5-dibromobenzaldehyde to form a chalcone intermediate. The chalcone intermediate is then reacted with 2-amino-4,6-dibromopyrimidine and ammonium thiocyanate to form the final product.", "Starting Materials": [ "4-ethylphenylacetic acid", "2-hydroxy-3,5-dibromobenzaldehyde", "2-amino-4,6-dibromopyrimidine", "ammonium thiocyanate" ], "Reaction": [ "Step 1: Condensation of 4-ethylphenylacetic acid with 2-hydroxy-3,5-dibromobenzaldehyde in the presence of a base such as potassium carbonate to form the chalcone intermediate.", "Step 2: Reaction of the chalcone intermediate with 2-amino-4,6-dibromopyrimidine and ammonium thiocyanate in the presence of a catalyst such as triethylamine to form 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione." ] } | |
CAS番号 |
872197-75-6 |
製品名 |
7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
分子式 |
C19H15BrN2OS |
分子量 |
399.31 |
IUPAC名 |
7-bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C19H15BrN2OS/c1-2-11-3-5-12(6-4-11)17-21-18-15(19(24)22-17)10-13-9-14(20)7-8-16(13)23-18/h3-9H,2,10H2,1H3,(H,21,22,24) |
InChIキー |
YVPYOMPNYFITPR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



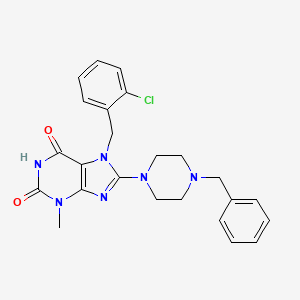
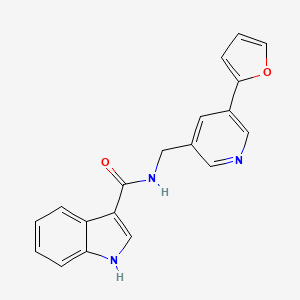

![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2786104.png)
![1-methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2786105.png)
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2786106.png)
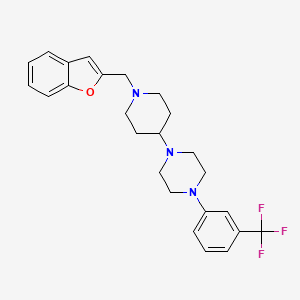
![(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2786111.png)
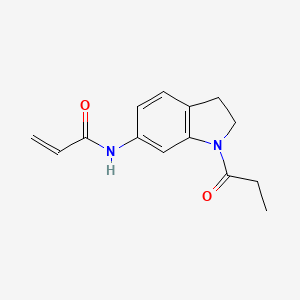
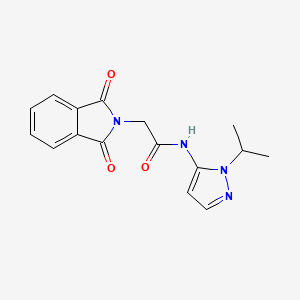
amino]butanoic acid](/img/structure/B2786114.png)
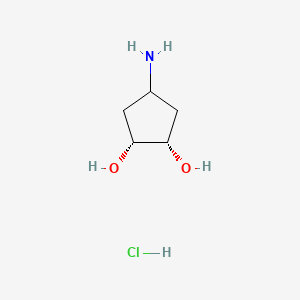
![Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate](/img/structure/B2786117.png)
